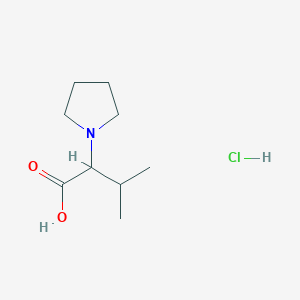

3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride

Description

BenchChem offers high-quality 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-2-pyrrolidin-1-ylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-7(2)8(9(11)12)10-5-3-4-6-10;/h7-8H,3-6H2,1-2H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGVJVSGHBXHDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1CCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Enantioselective Synthesis of 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for the enantioselective preparation of 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride, a chiral α-amino acid derivative of interest in medicinal chemistry. The synthesis of such non-proteinogenic amino acids presents a significant challenge due to the need for precise control over the stereochemistry at the α-carbon. This document explores established methodologies, including diastereoselective alkylation using chiral auxiliaries and catalytic reductive amination, providing both the theoretical underpinning and practical considerations for each approach. A detailed, step-by-step experimental protocol for a robust synthetic route is presented, supported by mechanistic insights and comparative data. This guide is intended for researchers, chemists, and professionals in drug discovery and development who require a deep, actionable understanding of modern asymmetric synthesis.

Introduction and Strategic Overview

Non-proteinogenic α-amino acids are crucial building blocks in modern drug discovery. Their incorporation into peptide-based therapeutics can enhance metabolic stability, modulate conformational properties, and improve pharmacological profiles. 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid, an analogue of valine, features a pyrrolidine moiety at the α-position, which imparts unique structural constraints and potential for novel biological activity. The hydrochloride salt form is typically preferred for its improved solubility and stability.

The primary synthetic challenge lies in the stereocontrolled formation of the C2 chiral center, bearing both the isopropyl group and the pyrrolidine ring. The strategic approach to this molecule hinges on creating this stereocenter with high fidelity.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals several viable pathways. The key disconnections involve the C-N bond of the pyrrolidine ring and the C-C bond between the α-carbon and the isopropyl group. This leads to two primary strategic approaches:

-

Alkylation Approach: Disconnecting the isopropyl group reveals a glycine or alanine synthon. This strategy relies on the asymmetric alkylation of a chiral enolate equivalent, a well-established method in amino acid synthesis.[1][2][3]

-

Reductive Amination Approach: Disconnecting the C-N bond suggests a reaction between an α-keto acid (3-methyl-2-oxobutanoic acid) and pyrrolidine.[4][5][6] Stereocontrol must be induced by a chiral reducing agent or catalyst.

This guide will delve into these strategies, culminating in a detailed protocol for a recommended pathway.

Caption: Retrosynthetic analysis of the target molecule.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route is governed by factors such as stereoselectivity, scalability, cost of reagents, and overall efficiency.

| Strategy | Key Reagents/Methodology | Advantages | Disadvantages |

| 1. Chiral Auxiliary-Mediated Alkylation | Evans Oxazolidinones, Schöllkopf Bis-lactim Ethers, Pseudoephedrine Amides.[7][8] | High diastereoselectivity, well-established and reliable, auxiliary can often be recycled. | Stoichiometric use of chiral auxiliary, requires additional protection/deprotection steps, can be less atom-economical. |

| 2. Catalytic Asymmetric Alkylation | Chiral Phase-Transfer Catalysts,[1][9] Chiral Metal Complexes. | High enantioselectivity, atom-economical (catalytic use of chirality), milder conditions. | Catalyst sensitivity, may require extensive optimization, higher initial cost of catalysts. |

| 3. Catalytic Reductive Amination | α-Keto Acid, Pyrrolidine, Chiral Catalyst (e.g., Rhodium, Iridium),[5] H₂ or Hydride Source. | Convergent, potentially fewer steps, uses readily available starting materials. | Stereocontrol can be challenging, risk of racemization, optimization of catalyst and conditions is critical. |

For the synthesis of 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid, the chiral auxiliary approach offers the most predictable and robust control over the α-stereocenter, making it an excellent choice for reliable lab-scale synthesis.

Recommended Synthetic Protocol: Diastereoselective Alkylation via an Evans Auxiliary

This protocol details a reliable, diastereoselective synthesis starting from L-valine to establish the core stereochemistry, followed by functional group manipulations to introduce the pyrrolidine moiety. The use of an Evans-type oxazolidinone, derived from a readily available amino acid, provides a powerful method for controlling stereochemistry.[8]

Caption: Proposed workflow for enantioselective synthesis.

Step 1: Synthesis of (S)-4-isopropyl-2-oxazolidinone (Chiral Auxiliary)

The synthesis begins with the preparation of the chiral auxiliary from the readily available and inexpensive amino acid, L-valine.

-

Rationale: L-valine is reduced to L-valinol. The resulting amino alcohol is then cyclized, typically with phosgene or a phosgene equivalent like carbonyldiimidazole (CDI), to form the rigid oxazolidinone ring system. The bulky isopropyl group is key to directing the subsequent alkylation step.[10]

-

Procedure:

-

L-valine (1.0 eq) is suspended in anhydrous THF and cooled to 0 °C.

-

Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.1 eq) is added dropwise, and the mixture is refluxed until the starting material is consumed (monitored by TLC).

-

The reaction is quenched with methanol, and the solvent is removed under reduced pressure to yield crude L-valinol.

-

The crude L-valinol is dissolved in dichloromethane with triethylamine (2.2 eq). The solution is cooled to 0 °C.

-

Triphosgene (0.4 eq) in dichloromethane is added dropwise. The reaction is stirred at room temperature overnight.

-

The reaction is worked up with aqueous HCl, and the organic layer is washed, dried, and concentrated. The product is purified by recrystallization or column chromatography.

-

Step 2: N-Acylation and Diastereoselective Alkylation

The chiral auxiliary is acylated to attach the propionyl group, which will become the butanoic acid backbone after a final methylation step.

-

Rationale: The N-acylated oxazolidinone is deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to form a conformationally locked lithium enolate. The isopropyl group of the auxiliary effectively shields one face of the enolate, forcing the incoming electrophile (methyl iodide) to approach from the opposite, less-hindered face, thereby ensuring high diastereoselectivity.

-

Procedure:

-

The (S)-4-isopropyl-2-oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.

-

n-Butyllithium (1.05 eq) is added dropwise, and the solution is stirred for 15 minutes.

-

Propionyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature.

-

The resulting N-propionyloxazolidinone is isolated and purified.

-

In a separate flask, the purified product (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C.

-

LDA (1.1 eq, freshly prepared or commercial solution) is added dropwise, and the solution is stirred for 30 minutes to ensure complete enolate formation.

-

Methyl iodide (1.5 eq) is added, and the reaction is stirred at -78 °C for several hours.

-

The reaction is quenched with saturated aqueous NH₄Cl and worked up. The product is purified by column chromatography.

-

Step 3: Auxiliary Cleavage and Functionalization

The chiral auxiliary is cleaved to unmask the carboxylic acid, which is then converted to an α-bromo acid to facilitate nucleophilic substitution by pyrrolidine.

-

Rationale: The auxiliary is typically removed under mild basic conditions (e.g., lithium hydroxide and hydrogen peroxide) to avoid racemization. The subsequent step, a Hell-Volhard-Zelinskii-type bromination, introduces a good leaving group at the α-position for the final C-N bond formation.

-

Procedure:

-

The alkylated product (1.0 eq) is dissolved in a THF/water mixture and cooled to 0 °C.

-

Aqueous hydrogen peroxide (4.0 eq) is added, followed by aqueous lithium hydroxide (2.0 eq). The mixture is stirred until cleavage is complete.

-

The reaction is quenched with sodium sulfite solution. The chiral auxiliary can be recovered from the organic phase. The aqueous phase is acidified and extracted to yield the free carboxylic acid.

-

The dried carboxylic acid is then subjected to bromination. It is dissolved in dichloromethane with triphenylphosphine (1.2 eq), and N-bromosuccinimide (NBS, 1.2 eq) is added portion-wise at 0 °C.

-

Step 4: Nucleophilic Substitution and Salt Formation

The final steps involve the introduction of the pyrrolidine ring and conversion to the hydrochloride salt.

-

Rationale: The α-bromo acid undergoes an Sₙ2 reaction with pyrrolidine. Using an excess of pyrrolidine serves both as the nucleophile and the base to neutralize the HBr byproduct. Finally, treatment with HCl in a non-polar solvent precipitates the desired hydrochloride salt in pure form.

-

Procedure:

-

The crude α-bromo acid is dissolved in a suitable solvent like acetonitrile.

-

Pyrrolidine (3.0 eq) is added, and the mixture is stirred at room temperature or gently heated until the reaction is complete.

-

The solvent is removed under reduced pressure. The residue is taken up in water and washed with ether to remove non-polar impurities.

-

The aqueous layer is then evaporated to yield the crude free base of the amino acid.

-

The crude product is dissolved in a minimal amount of a solvent like isopropanol and cooled.

-

A solution of HCl in diethyl ether or isopropanol is added dropwise until precipitation is complete.

-

The solid is collected by filtration, washed with cold ether, and dried under vacuum to yield 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride as a white or off-white solid.

-

Conclusion

The enantioselective synthesis of 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride is a multi-step process that requires careful control of stereochemistry. The chiral auxiliary-mediated approach detailed in this guide represents a robust and reliable method for achieving high stereopurity. By understanding the rationale behind each synthetic step—from the choice of auxiliary to the specific reaction conditions—researchers can confidently execute and adapt this methodology for the synthesis of this and other valuable non-proteinogenic amino acids. While catalytic methods offer future promise for improved efficiency and sustainability, the auxiliary-based route remains a cornerstone of asymmetric synthesis, providing a dependable pathway from readily available starting materials to complex, enantiomerically pure target molecules.

References

-

Reductive amination - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

Ogo, S., et al. (2007). pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

-

Zhang, D., et al. (2015). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry. Retrieved January 19, 2026, from [Link]

-

McMurry, J. (2024). Synthesis of Amino Acids. Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

D'Souza, R. (2001). Reductive amination of (alpha) - amino acids: Solution - Phase synthesis. Master's Theses. Retrieved January 19, 2026, from [Link]

- BenchChem. (2025).

-

Request PDF on ResearchGate. (n.d.). L-valine isopropyl ester as an alternative chiral auxiliary in asymmetric alkylation of alpha-alkyl beta-keto esters. Retrieved January 19, 2026, from [Link]

-

dos Santos, V. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. Retrieved January 19, 2026, from [Link]

-

Kitamura, M., et al. (2009). Highly enantioselective phase-transfer-catalyzed alkylation of protected alpha-amino acid amides toward practical asymmetric synthesis of vicinal diamines, alpha-amino ketones, and alpha-amino alcohols. Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

-

Request PDF on ResearchGate. (n.d.). Asymmetric alkylation of glycine imines using in situ generated phase-transfer catalysts. Retrieved January 19, 2026, from [Link]

-

Williams, R. M., et al. (1991). Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations. Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

-

Chiral auxiliary - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

Miller, S. C., et al. (2016). Discovery of ( S )-3-(3-(3,5-Dimethyl-1 H -pyrazol-1-yl)phenyl)-4-(( R )-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic α v β 6 Integrin Inhibitor for the Inhaled Treatment of Idiopathic Pulmonary Fibrosis. ResearchGate. Retrieved January 19, 2026, from [Link]_

-

NPTEL. (n.d.). Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction of C-C (sp3-sp3) bonds in asymmetric fashion. Retrieved January 19, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. elearn.psgcas.ac.in [elearn.psgcas.ac.in]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 9. Highly enantioselective phase-transfer-catalyzed alkylation of protected alpha-amino acid amides toward practical asymmetric synthesis of vicinal diamines, alpha-amino ketones, and alpha-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Stereoselective Synthesis of α-Substituted Pyrrolidine Carboxylic Acids

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, particularly when substituted at the α-position to the carboxylic acid, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] These structures are integral to a wide array of biologically active molecules, including enzyme inhibitors, receptor agonists, and antiviral agents.[2][3] The stereochemistry at the α-carbon profoundly influences the biological activity and pharmacokinetic properties of these compounds, making the development of robust and highly stereoselective synthetic methods a critical endeavor in modern organic chemistry.[1]

This in-depth technical guide provides a comprehensive overview of the core strategies for the stereoselective synthesis of α-substituted pyrrolidine carboxylic acids. It is designed to offer researchers and drug development professionals both a foundational understanding and practical insights into the causality behind experimental choices, ensuring the described protocols are self-validating and grounded in authoritative scientific literature.

Diastereoselective Alkylation of Pyroglutamate Derivatives: A Cornerstone Strategy

One of the most established and reliable methods for accessing α-substituted pyrrolidine carboxylic acids relies on the diastereoselective alkylation of chiral enolates derived from pyroglutamic acid.[4][5] L-pyroglutamic acid, a readily available and inexpensive starting material from the chiral pool, provides a robust scaffold where the existing stereocenter at C5 directs the stereochemical outcome of alkylation at C2.[4][5]

Causality of Stereocontrol: The stereoselectivity of this approach is governed by the thermodynamic or kinetic control of the enolate formation and its subsequent reaction with an electrophile. The rigid bicyclic structure of the intermediate enolate, often chelated to a lithium cation, creates a sterically hindered environment. Electrophiles preferentially approach from the less hindered face, typically anti to the C5 substituent, leading to the formation of the trans-2,5-disubstituted product.[6][7]

Experimental Protocol: Diastereoselective Alkylation of a Pyroglutamate Derivative[8]

Objective: To synthesize a trans-2,5-disubstituted pyrrolidine derivative via diastereoselective alkylation.

Step 1: N-Protection and Esterification of L-Pyroglutamic Acid

-

L-pyroglutamic acid is first protected at the nitrogen, commonly with a Boc or Cbz group, to prevent undesired side reactions.

-

The carboxylic acid is then esterified (e.g., methyl or benzyl ester) to enhance solubility and prevent its interference with the enolate formation.

Step 2: Enolate Formation

-

The protected pyroglutamate ester is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

A strong, non-nucleophilic base, most commonly lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), is added dropwise to generate the lithium enolate. The choice of base can influence the stereoselectivity.[6]

Step 3: Alkylation

-

The desired electrophile (e.g., an alkyl halide) is added to the enolate solution at -78 °C.

-

The reaction is stirred for a period of time, allowing for the stereoselective C-C bond formation to occur.

Step 4: Quenching and Work-up

-

The reaction is quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the organic product is extracted with an appropriate solvent (e.g., ethyl acetate).

-

The combined organic layers are washed, dried, and concentrated under reduced pressure.

Step 5: Purification and Characterization

-

The crude product is purified by column chromatography to isolate the desired diastereomer.

-

The diastereomeric ratio (d.r.) is determined by techniques such as NMR spectroscopy or chiral HPLC.

Organocatalytic Asymmetric Michael Additions: A Modern Approach

The advent of organocatalysis has revolutionized asymmetric synthesis, providing a powerful metal-free alternative for the construction of chiral molecules.[8] Proline and its derivatives have emerged as highly effective catalysts for a variety of transformations, including the enantioselective Michael addition of aldehydes and ketones to nitroolefins, which serves as a versatile entry point to functionalized pyrrolidines.[9][10][11]

Mechanistic Rationale: The catalytic cycle typically involves the formation of a chiral enamine intermediate from the reaction of the pyrrolidine-based catalyst and the carbonyl compound.[12][13] This enamine then attacks the nitroolefin in a stereocontrolled fashion. The stereochemistry is dictated by the catalyst, which shields one face of the enamine, directing the incoming electrophile to the opposite face.[11][14] Subsequent cyclization and reduction of the nitro group afford the desired α-substituted pyrrolidine carboxylic acid derivative.

Workflow for Organocatalytic Pyrrolidine Synthesis

Caption: Organocatalytic synthesis of α-substituted pyrrolidines.

Data Summary: Stereoselectivity in Organocatalytic Michael Additions

| Catalyst | Michael Donor | Michael Acceptor | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) | Reference |

| (S)-Pyrrolidine trifluoromethanesulfonamide | Propanal | β-Nitrostyrene | 95:5 | 98 | [11][14] |

| (S)-Diphenylprolinol silyl ether | Cyclohexanone | β-Nitrostyrene | >99:1 | 99 | [10] |

| Pyrrolidine-pyrazole | Isobutyraldehyde | (E)-Nitrostyrene | - | 95 | [15] |

Transition Metal-Catalyzed Strategies: Expanding the Scope

Transition metal catalysis offers a diverse and powerful toolkit for the synthesis of complex organic molecules, including α-substituted pyrrolidines.[16] Methods such as palladium-catalyzed C-H activation and gold-catalyzed cyclization provide novel and efficient routes to these valuable compounds.[17][18]

Palladium-Catalyzed C(sp³)–H Arylation

Directed C-H activation has emerged as a highly attractive strategy for the functionalization of otherwise unreactive C-H bonds.[18] In the context of pyrrolidine synthesis, a directing group installed on the nitrogen atom can facilitate the palladium-catalyzed arylation at the C3 position, which after subsequent manipulations can lead to α-substituted derivatives.[19]

Causality of Regio- and Stereospecificity: The directing group, often an aminoquinoline moiety, coordinates to the palladium catalyst, bringing it into close proximity to the C3-H bond. This allows for regioselective C-H activation and subsequent cross-coupling with an aryl halide. The reaction often proceeds with high stereospecificity, affording a single diastereomer.[18]

Gold-Catalyzed Stereodivergent Cyclization

Gold catalysts have shown remarkable reactivity in activating alkynes towards nucleophilic attack. This has been exploited in the synthesis of 2,5-disubstituted pyrrolidines through a tandem intramolecular alkyne hydroamination/iminium formation/reduction sequence.[17]

Control of Stereochemical Outcome: A key feature of this methodology is the ability to control the stereochemical outcome by judicious choice of the nitrogen protecting group. This allows for a stereodivergent synthesis, providing access to both cis and trans isomers from a common precursor.[17]

Experimental Workflow: Transition Metal-Catalyzed Pyrrolidine Synthesis

Caption: Transition metal-catalyzed routes to substituted pyrrolidines.

Synthesis from the Chiral Pool: Leveraging Nature's Building Blocks

Beyond pyroglutamic acid, other readily available chiral molecules, such as amino acids and their derivatives, serve as excellent starting points for the stereoselective synthesis of α-substituted pyrrolidines.[2][5] This "chiral pool" approach leverages the inherent stereochemistry of natural products to construct complex chiral targets.[3]

Strategies starting from amino acids like serine or aspartic acid often involve a series of transformations to construct the pyrrolidine ring, with the original stereocenter(s) guiding the formation of new ones. For example, intramolecular cyclization reactions of appropriately functionalized amino acid derivatives are a common and effective method.[2]

Concluding Remarks and Future Outlook

The stereoselective synthesis of α-substituted pyrrolidine carboxylic acids remains an area of intense research, driven by the continued importance of these motifs in drug discovery and development. The methodologies outlined in this guide, from classical diastereoselective alkylations to modern organocatalytic and transition metal-catalyzed approaches, provide a robust foundation for accessing a wide range of structurally diverse and stereochemically defined pyrrolidine derivatives.

Future developments in this field are likely to focus on the discovery of new catalytic systems with even higher efficiency and selectivity, the development of more sustainable and environmentally friendly synthetic methods, and the application of these strategies to the synthesis of increasingly complex and biologically active molecules. The continued interplay between mechanistic understanding and synthetic innovation will undoubtedly lead to even more powerful tools for the construction of these vital chemical entities.

References

-

Cho, H., Shin, J. E., Lee, S., Jeon, H., Park, S., & Kim, S. (2019). Asymmetric Cα-Alkylation of Proline via Chirality Transfers of Conformationally Restricted Proline Derivatives. Chemistry – A European Journal, 25(10), 2447-2451. [Link]

-

Ruiz, N., Reyes, E., Vicario, J. L., Badía, D., Carrillo, L., & Uria, U. (2008). Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. Chemistry, 14(30), 9357-67. [Link]

-

Pellicciari, R., Natalini, B., & Marinozzi, M. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(6), 634-647. [Link]

-

Pellicciari, R., Natalini, B., & Marinozzi, M. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]

-

Alcaide, B., Almendros, P., & Luna, A. (2013). A Highly Diastereoselective and Enantioselective Synthesis of Polysubstituted Pyrrolidines via an Organocatalytic Dynamic Kinetic Resolution Cascade. RSC Discovery. [Link]

-

Dalpozzo, R., & De Nino, A. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 27(19), 6539. [Link]

-

Benaglia, M., Puglisi, A., & Cozzi, F. (2008). Highly Enantioselective Michael Additions in Water Catalyzed by a PS-Supported Pyrrolidine. Organic Letters, 10(17), 3785-3788. [Link]

-

Zhang, J., & Schmalz, H.-G. (2016). Au-catalyzed stereodivergent synthesis of 2,5-disubstituted pyrrolidines: total synthesis of (+)-monomorine I and (+)-indolizidine 195B. Chemical Communications, 52(56), 8794-8797. [Link]

-

Bhat, A. A. (2024). Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Current Catalysis, 13(1), 2-24. [Link]

-

Trost, B. M., & Dogra, K. (2007). Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations. Organic & Biomolecular Chemistry, 5(3), 425-427. [Link]

-

Soloshonok, V. A., & Ono, T. (2014). Stereoselective Synthesis of Quaternary Proline Analogues. Symmetry, 6(3), 675-714. [Link]

-

Hussaini, S. R., & Moloney, M. G. (2003). 2,5-Disubstituted pyrrolidines: versatile regioselective and diastereoselective synthesis by enamine reduction and subsequent alkylation. Organic & Biomolecular Chemistry, 1(11), 1838-1839. [Link]

-

Zemtsova, M. N., & Potapov, A. S. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 1. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. [Link]

-

Zhang, Z., & Walsh, P. J. (2021). Transition-Metal-Catalyzed Asymmetric Couplings of α-Aminoalkyl Fragments to Access Chiral Alkylamines. ACS Catalysis, 11(11), 6332-6355. [Link]

-

Chandrasekhar, S., Narsihmulu, C., Sultana, S. S., & Reddy, N. R. (2006). Enantio- and diastereoselective Michael addition reactions of unmodified aldehydes and ketones with nitroolefins catalyzed by a pyrrolidine sulfonamide. Chemistry, 12(16), 4321-32. [Link]

-

Wang, W., Li, H., & Wang, J. (2009). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]

-

List, B. (2010). Transition Metal-Catalyzed α-Position Carbon–Carbon Bond Formations of Carbonyl Derivatives. Molecules, 15(12), 9115-9128. [Link]

-

Al-Zoubi, R. M., & Marion, O. (2023). Stereoselective Synthesis of α-Disubstituted β-Homoprolines. The Journal of Organic Chemistry, 88(20), 14751-14760. [Link]

-

Belokon, Y. N., & Maleev, V. I. (2021). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 26(16), 4967. [Link]

-

Pannecoucke, X., & Gillaizeau, I. (2016). Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. The Journal of Organic Chemistry, 81(17), 7851-7859. [Link]

-

Mioskowski, C., & Wagner, A. (1998). Asymmetric Synthesis of α-Alkylproline Derivatives from a Chiral Borane−Amine Adduct: Inversion of Enantioselectivity in the Presence of a Crown Ether. The Journal of Organic Chemistry, 63(8), 2642-2646. [Link]

-

Acevedo, C. M., & Jorgensen, W. L. (2010). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. Organic & Biomolecular Chemistry, 8(17), 3979-3986. [Link]

-

Seebach, D., & Boes, M. (1983). Alkylation of amino acids without loss of the optical activity: preparation of .alpha.-substituted proline derivatives. A case of self-reproduction of chirality. Journal of the American Chemical Society, 105(16), 5390-5398. [Link]

-

Palomo, C., & Mielgo, A. (2014). Enantioselective Michael addition of α,α-disubstituted aldehydes to nitroolefins catalyzed by a pyrrolidine-pyrazole. Tetrahedron: Asymmetry, 25(1), 1-5. [Link]

-

Chandrasekhar, S., Narsihmulu, C., Sultana, S. S., & Reddy, N. R. (2006). Enantio- and diastereoselective michael addition reactions of unmodified aldehydes and ketones with nitroolefins catalyzed by a pyrrolidine sulfonamide. University of Arizona. [Link]

-

Szöllősi, G., & Bartók, M. (2015). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Catalysts, 5(2), 547-587. [Link]

-

Nasrollahzadeh, M., & Sajjadi, M. (2018). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. New Journal of Chemistry, 42(12), 9695-9707. [Link]

-

Daugulis, O., & Zaitsev, V. G. (2014). Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation. Organic Letters, 16(20), 5482-5485. [Link]

-

Nielsen, B., & Kristensen, J. L. (2020). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. ACS Chemical Neuroscience, 11(22), 3848-3860. [Link]

-

France, S. P., & Turner, N. J. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 2(7), 1594-1600. [Link]

-

Knowles, R. R., & Hyster, T. K. (2022). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Proceedings of the National Academy of Sciences, 119(27), e2202758119. [Link]

-

Córdova, A. (2011). Proline-Catalyzed Asymmetric Amination of α,α-Disubstituted Aldehydes: Synthesis of Configurationally Stable Enantioenriched α-Aminoaldehydes. ResearchGate. [Link]

-

Petrucci, V., & Tafi, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(11), 3234. [Link]

-

Nájera, C., & Ezquerra, J. (2000). Highly Diastereoselective Alkylation of a Pyroglutamate Derivative with an Electrophile Obtained from Indole. Synthesis of a Potential Intermediate for the Preparation of the Natural Sweetener (-)-Monatin. Tetrahedron: Asymmetry, 11(19), 3857-3864. [Link]

-

Karoyan, P., & Lubell, W. D. (2009). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Current Organic Chemistry, 13(1), 33-57. [Link]

-

Chemler, S. R. (2009). Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. The Journal of Organic Chemistry, 74(22), 8841-8844. [Link]

-

Stoltz, B. M., & Spino, C. (2021). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 99, 132473. [Link]

-

Arnold, F. H. (2018). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. ACS Catalysis, 8(11), 10619-10624. [Link]

-

Krische, M. J. (2016). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society, 138(36), 11918-11925. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sci-Hub. 2,5-Disubstituted pyrrolidines: versatile regioselective and diastereoselective synthesis by enamine reduction and subsequent alkylation / Organic & Biomolecular Chemistry, 2003 [sci-hub.box]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enantio- and diastereoselective Michael addition reactions of unmodified aldehydes and ketones with nitroolefins catalyzed by a pyrrolidine sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. experts.arizona.edu [experts.arizona.edu]

- 15. Sci-Hub. Enantioselective Michael addition of α,α-disubstituted aldehydes to nitroolefins catalyzed by a pyrrolidine-pyrazole / Tetrahedron: Asymmetry, 2014 [sci-hub.box]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Au-catalyzed stereodivergent synthesis of 2,5-disubstituted pyrrolidines: total synthesis of (+)-monomorine I and (+)-indolizidine 195B - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Asymmetric Synthesis of 2,3-Disubstituted Butanoic Acid Derivatives

Foreword: The Architectural Importance of C2-C3 Stereocontrol

The 2,3-disubstituted butanoic acid framework is a privileged motif in medicinal chemistry and natural product synthesis. Its importance lies in the two contiguous stereocenters at the C2 and C3 positions, which provide a scaffold for precise three-dimensional orientation of functional groups. This architectural control is critical for molecular recognition and biological activity. However, the simultaneous and predictable installation of these two stereocenters presents a formidable synthetic challenge. The goal is not merely to achieve enantiopurity but also to control the relative diastereomeric arrangement—syn or anti. This guide provides a deep dive into the core strategies developed to master this challenge, moving from foundational, auxiliary-based methods to modern, efficient catalytic approaches. We will explore the underlying principles, the causality behind methodological choices, and provide actionable protocols for the discerning researcher.

The Foundational Pillar: Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries represents a robust and highly reliable strategy for establishing stereochemistry.[1][2] In this approach, an achiral substrate is covalently bonded to a chiral, enantiopure molecule—the auxiliary. This auxiliary then acts as a "chiral director," leveraging steric hindrance to guide incoming reagents to a specific face of the reactive intermediate, thereby inducing asymmetry.[2][3]

The Evans Oxazolidinone Auxiliary: A Paradigm of Diastereoselective Control

Among the most successful and widely adopted platforms are the Evans oxazolidinone auxiliaries.[1][3] The power of this system lies in the predictable formation of a chelated Z-enolate, which, in concert with the bulky substituent on the auxiliary, effectively shields one face of the enolate from electrophilic attack.

The causality behind this control is twofold:

-

Enolate Geometry: Deprotonation with a hindered base like lithium diisopropylamide (LDA) or dibutylboron triflate (Bu₂BOTf) overwhelmingly favors the formation of the Z-enolate.

-

Steric Shielding: The substituent on the oxazolidinone (e.g., isopropyl or benzyl group) sterically blocks the si-face of the enolate. Consequently, electrophiles can only approach from the less hindered re-face, leading to a predictable stereochemical outcome.

This principle is powerfully demonstrated in the Evans Aldol Reaction, a cornerstone for constructing syn-β-hydroxy carbonyl compounds, which are direct precursors to syn-2,3-disubstituted butanoic acids.[3][4][5]

Workflow for Chiral Auxiliary-Based Synthesis

The general workflow is a testament to the method's self-validating nature: attach, induce, and cleave. Each step is distinct and verifiable.

Caption: General workflow for chiral auxiliary-mediated synthesis.

Experimental Protocol: Evans Asymmetric Aldol Reaction

This protocol describes the synthesis of a syn-aldol adduct, a precursor to a syn-2,3-disubstituted butanoic acid derivative.

Step 1: Acylation of the Chiral Auxiliary

-

Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.5 M) under an argon atmosphere and cool to -78 °C.

-

Add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise and stir for 15 minutes.

-

Add butanoyl chloride (1.1 equiv) dropwise. Allow the mixture to warm to 0 °C and stir for 1 hour.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are dried over MgSO₄, filtered, and concentrated in vacuo. Purify by flash chromatography to yield the N-butanoyl oxazolidinone.

Step 2: Diastereoselective Aldol Reaction

-

Dissolve the N-butanoyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) and cool to 0 °C under argon.

-

Add dibutylboron triflate (Bu₂BOTf, 1.1 equiv) dropwise, followed by triethylamine (NEt₃, 1.2 equiv). Stir for 30 minutes to form the Z-boron enolate.

-

Cool the reaction to -78 °C and add the desired aldehyde (e.g., isobutyraldehyde, 1.2 equiv) dropwise. Stir for 2 hours at -78 °C, then allow to warm to 0 °C over 1 hour.

-

Quench the reaction by adding a pH 7 phosphate buffer. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before purification.

Step 3: Cleavage of the Auxiliary

-

Dissolve the purified aldol adduct in a 4:1 mixture of THF and water.

-

Add hydrogen peroxide (4.0 equiv, 30% aqueous solution) followed by lithium hydroxide (2.0 equiv, aqueous solution).

-

Stir at room temperature for 4 hours.

-

Quench with aqueous sodium sulfite. Extract the aqueous layer to recover the chiral auxiliary. Acidify the aqueous layer and extract with ethyl acetate to isolate the desired chiral acid.

| Reaction | Electrophile | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| Evans Aldol | Isobutyraldehyde | >99:1 | 85 | [3][6] |

| Evans Aldol | Benzaldehyde | >98:2 | 91 | [3][6] |

| Evans Alkylation | Benzyl Bromide | >97:3 | 94 | [3][7] |

The Catalytic Revolution: Transition-Metal-Catalyzed Asymmetric Hydrogenation

While effective, auxiliary-based methods are stoichiometric and require additional steps for attachment and removal. Asymmetric catalysis offers a more atom-economical and elegant solution.[8] Asymmetric hydrogenation of a prochiral α,β-unsaturated butenoic acid derivative is one of the most direct methods to install the C2 and C3 stereocenters in a single, highly efficient step.[9][10][11]

Principle of Operation: Chiral Ligand-Metal Cooperativity

The success of this strategy hinges on the design of chiral phosphine ligands that coordinate to a transition metal (typically rhodium or ruthenium).[8][9] This ligand-metal complex creates a precisely defined chiral pocket. The unsaturated substrate coordinates to the metal center, and hydrogen is delivered preferentially to one face of the double bond, dictated by the steric and electronic properties of the chiral ligand.

A key insight for practitioners is that the substrate's carboxyl group often plays a crucial role, acting as a secondary binding site to the metal or ligand, which enhances both reactivity and enantioselectivity.[11] This is a prime example of substrate-catalyst cooperativity.

Catalytic Cycle for Asymmetric Hydrogenation

The mechanism involves oxidative addition of H₂, coordination of the olefin, migratory insertion, and reductive elimination to regenerate the catalyst.

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Experimental Protocol: Ru-Catalyzed Asymmetric Hydrogenation

This protocol is representative for the synthesis of a chiral 2,3-disubstituted butanoic acid from its unsaturated precursor.

-

To a high-pressure autoclave, add the (E)-2-methyl-3-phenylbut-2-enoic acid substrate (1.0 equiv) and the chiral catalyst, [Ru(OAc)₂(S)-SunPhos] (0.01 equiv, 1 mol%).

-

De-gas the vessel by purging with argon three times.

-

Add a degassed solvent, such as methanol or trifluoroethanol (TFE), via cannula.[12]

-

Pressurize the autoclave with hydrogen gas (30-50 bar H₂).

-

Heat the reaction to the desired temperature (e.g., 60 °C) and stir vigorously for 12-24 hours.

-

After cooling to room temperature, carefully vent the hydrogen gas.

-

Remove the solvent under reduced pressure. The crude product can be purified by crystallization or chromatography to yield the enantiomerically enriched 2,3-disubstituted butanoic acid.

-

Enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

| Substrate (α,β-Unsaturated Acid) | Catalyst/Ligand | ee (%) | Yield (%) | Reference |

| (E)-2-Oxo-4-phenylbut-3-enoic acid | Ru/SunPhos | 91.8 | >95 | [10] |

| Tiglic Acid | Rh/Josiphos | 97 | >99 | [11] |

| Various α-aryl acrylic acids | Ni/BenzP* | up to 99 | >95 | [12] |

The Rise of Organocatalysis: Metal-Free Asymmetric Synthesis

Organocatalysis has emerged as a powerful third pillar, circumventing the need for often expensive and potentially toxic transition metals. This field utilizes small, chiral organic molecules to catalyze asymmetric transformations. For 2,3-disubstituted butanoic acids, conjugate addition reactions to α,β-unsaturated systems are particularly effective.[13]

Mechanistic Paradigm: Enamine and Iminium Ion Activation

Secondary amines, such as proline and its derivatives, are common organocatalysts. They operate through two primary activation modes:

-

Enamine Catalysis: The catalyst reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine. This enamine then adds to an electrophile, such as an α,β-unsaturated ester, in a stereocontrolled fashion.

-

Iminium Ion Catalysis: The catalyst condenses with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO of the system, facilitating attack by a nucleophile.

For the synthesis of 2,3-disubstituted butanoic acid derivatives, the vinylogous Mannich reaction, where an enolizable substrate adds to an imine, is a highly relevant strategy.[14] Chiral thiourea catalysts are particularly adept at activating both the nucleophile and the electrophile through a network of hydrogen bonds, precisely orienting them in the transition state.[14]

Catalytic Cycle for Thiourea-Catalyzed Michael Addition

The bifunctional nature of the catalyst is key to its efficacy, activating both reaction partners simultaneously.

Caption: Dual activation model in bifunctional organocatalysis.

Experimental Protocol: Organocatalytic Vinylogous Mannich Reaction

This protocol outlines the synthesis of a δ-amino γ,γ-disubstituted butenolide, which can be further transformed into the desired butanoic acid derivative.[14]

-

In a vial, combine the 3-methyl-5-arylfuran-2(3H)-one (1.2 equiv), the N-sulfonyl imine (1.0 equiv), and the chiral thiourea-tertiary amine catalyst (0.05 equiv, 5 mol%).

-

Add the solvent (e.g., toluene or CH₂Cl₂) to achieve a concentration of 0.1 M.

-

Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the residue by flash column chromatography on silica gel to afford the desired product.

-

Determine the diastereomeric ratio (dr) and enantiomeric ratio (er) by chiral HPLC analysis.

| Nucleophile | Electrophile | Catalyst | dr | er (major diastereomer) | Yield (%) | Reference |

| 3-Methyl-5-phenylfuran-2(3H)-one | N-pyridinesulfonyl imine | Takemoto Catalyst | 90:10 | 95:5 | 90 | [14] |

| β,γ-Unsaturated 2-acyl imidazole | Nitro-olefin | Chiral N,N'-dioxide | 10:1 dr | 98% ee | 70 | [13] |

Field-Proven Insights & Strategic Selection

The choice between these powerful methodologies is not arbitrary; it is dictated by the specific synthetic target, available resources, and scalability requirements.

-

Chiral Auxiliaries: This is the go-to method for reliability and predictability, especially on a small to medium scale. The ability to separate diastereomers by chromatography provides an additional layer of security for achieving high optical purity. However, the stoichiometric use of the auxiliary and the extra protection/deprotection steps reduce its overall efficiency and atom economy.

-

Transition-Metal Catalysis: This approach is ideal for large-scale synthesis due to high turnover numbers and operational simplicity. It is often the most direct route. The primary considerations are the cost of the metal and ligand, and the need to screen catalyst systems for a new substrate. Rigorous removal of residual metal from the final product is a critical concern in pharmaceutical applications.

-

Organocatalysis: This strategy is highly attractive for its avoidance of metals and often mild reaction conditions. The catalysts are typically robust and environmentally benign. A potential challenge can be catalyst loading, which is sometimes higher than in metal catalysis, and the separation of the catalyst from the product.

A Self-Validating System: Regardless of the chosen path, a robust protocol is a self-validating one. This means incorporating in-process controls:

-

Confirming enolate geometry or catalyst activation through control experiments.

-

Analyzing diastereomeric and enantiomeric ratios at multiple stages.

-

Ensuring complete removal of auxiliaries or catalysts, confirmed by spectroscopic methods.

By understanding the fundamental mechanisms and practical considerations of each approach, researchers can confidently and efficiently construct complex, stereochemically rich 2,3-disubstituted butanoic acid derivatives for their specific applications.

References

-

Jäntschi, L., & Bolboacă, S. D. (2018). Asymmetric Synthesis of Diaminobutanoic Acid Derivatives. Symmetry, 10(4), 103. [Link]

-

Xue, C. B., He, X., Roderick, J., Corbett, R. L., & Decicco, C. P. (2002). Asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. The Journal of Organic Chemistry, 67(3), 865–870. [Link]

-

Wang, D., Chen, M., Liu, D., & Zhang, X. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(35), 11848–11853. [Link]

-

Phan, D. H. T., & Lectka, T. (2018). Enantioselective Transition-Metal Catalysis via an Anion-Binding Approach. Angewandte Chemie International Edition, 57(31), 9649-9652. [Link]

-

University of Bath. (n.d.). Asymmetric Synthesis. Retrieved from [Link] (Note: Specific deep link is unavailable, linking to the university's main page)

-

Wang, C., et al. (2020). Lewis acid-catalyzed asymmetric reactions of β,γ-unsaturated 2-acyl imidazoles. Nature Communications, 11(1), 3822. [Link]

-

University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

-

Chai, Z., et al. (2022). Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals. Organic Chemistry Frontiers, 9(18), 4699-4704. [Link]

-

Ghorai, M. K., Ghosh, A. K., & Kumar, A. (2007). Asymmetric Aldol Reactions under Normal and Inverse Addition Modes of the Reagents. Chemical Communications, (23), 2408-2410. [Link]

-

Zhu, L., Meng, Q., Fan, W., Xie, X., & Zhang, Z. (2010). Direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids. The Journal of Organic Chemistry, 75(17), 6027–6030. [Link]

-

Majee, A., & Kundu, D. S. (2021). Organocatalytic Enantiospecific Total Synthesis of Butenolides. Molecules, 26(14), 4293. [Link]

-

Britton, R. (2001). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University. [Link]

-

Wang, Y., et al. (2017). An asymmetric organocatalytic vinylogous Mannich reaction of 3-methyl-5-arylfuran-2(3H)-ones with N-(2-pyridinesulfonyl) imines: enantioselective synthesis of δ-amino γ,γ-disubstituted butenolides. Organic & Biomolecular Chemistry, 15(31), 6549-6556. [Link]

-

Głowacka, I. E., et al. (2021). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 26(21), 6432. [Link]

-

Trost, B. M., & Brindle, C. S. (2010). The direct catalytic asymmetric aldol reaction. Chemical Society Reviews, 39(5), 1600–1632. [Link]

-

El-Sayed, E., & Morken, J. P. (2012). Highly Stereoselective Synthesis of Anti, Anti-Dipropionate Stereotriads: A Solution to the Long-Standing Problem of Challenging Mismatched Double Asymmetric Crotylboration Reactions. Journal of the American Chemical Society, 134(8), 3962–3969. [Link]

-

Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In M. Christmann & S. Bräse (Eds.), Asymmetric Synthesis - The Essentials. Wiley-VCH. [Link]

-

Majee, A., & Kundu, D. S. (2021). Organocatalytic Enantiospecific Total Synthesis of Butenolides. Molecules, 26(14), 4293. [Link]

-

Bouyahya, A., et al. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Chemistry, 3(3), 896-911. [Link]

-

J Chemistry. (2020, September 19). Evans Aldol reaction | Asymmetric synthesis. YouTube. [Link]

-

Wikipedia contributors. (2023, November 28). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]

-

Lewis, C. A. (2015). Transition-Metal Catalyzed Asymmetric Fluoroalkylation and C–F Activation. University of California, Berkeley. [Link]

-

Zhang, Z., et al. (2024). Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids. Nature Communications, 15(1), 5543. [Link]

-

Bodnár, Z., et al. (2007). Kinetic Study of Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acid Over Cinchona-Modified Pd/Al2O3 Catalyst. Topics in Catalysis, 45, 141-145. [Link]

-

Hudson, B. M., & Lo, J. (2012). A stereoselective synthesis of 3-substituted (S)-pyroglutamic and glutamic acids via OBO ester derivatives. Tetrahedron, 68(1), 131-137. [Link]

-

Li, J., et al. (2025). Copper-catalyzed enantioselective synthesis of γ-butenolides via radical diversification of allenoic acid. Nature Communications, 16(1), 64398. [Link]

-

Ghosh, A. K. (n.d.). New Asymmetric Synthesis Research. Purdue University Department of Chemistry. [Link]

-

Burgess, K., & Ohlmeyer, M. J. (1991). Comparison Of Asymmetric Hydrogenations Of Unsaturated-Carboxylic Acids And -Esters. Chemical Reviews, 91(4), 779–791. [Link]

-

Sandy Kulkarni Chemistry Videos. (2020, October 22). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. york.ac.uk [york.ac.uk]

- 4. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison Of Asymmetric Hydrogenations Of Unsaturated- Carboxylic Acids And -Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lewis acid-catalyzed asymmetric reactions of β,γ-unsaturated 2-acyl imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An asymmetric organocatalytic vinylogous Mannich reaction of 3-methyl-5-arylfuran-2(3H)-ones with N-(2-pyridinesulfonyl) imines: enantioselective synthesis of δ-amino γ,γ-disubstituted butenolides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis and Characterization of Novel Pyrrolidinyl Butanoic Acid Compounds

Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in a multitude of FDA-approved drugs and biologically active natural products underscores its significance as a "privileged scaffold".[1] This prominence can be attributed to several key physicochemical properties. The sp³-hybridized carbon atoms of the pyrrolidine ring allow for a three-dimensional exploration of chemical space, which is crucial for optimizing interactions with biological targets.[1][3] Furthermore, the non-planar, "puckered" nature of the ring and the presence of stereogenic centers offer a high degree of stereochemical diversity, enabling the fine-tuning of a compound's pharmacological profile.[1][3] The nitrogen atom within the ring can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor, further enhancing binding affinities.[4]

This guide focuses on a specific class of these valuable compounds: novel pyrrolidinyl butanoic acid derivatives. The incorporation of a butanoic acid moiety introduces a flexible linker and a carboxylic acid group, which can serve as a key pharmacophoric element, a handle for further derivatization, or a means to improve pharmacokinetic properties such as solubility. These compounds have potential applications in a wide range of therapeutic areas, including as anticancer, antimicrobial, and central nervous system-acting agents.[1][5][6]

This document provides a comprehensive overview of the synthetic strategies for preparing novel pyrrolidinyl butanoic acid compounds, detailed protocols for their synthesis, and a thorough guide to their characterization using modern analytical techniques.

Synthetic Strategies for Pyrrolidinyl Butanoic Acid Derivatives

The synthesis of novel pyrrolidinyl butanoic acid compounds can be broadly approached through two main strategies: the functionalization of a pre-existing pyrrolidine ring or the construction of the pyrrolidine ring from acyclic precursors that already contain the butanoic acid chain or a precursor to it.

Strategy 1: Functionalization of the Pyrrolidine Ring

This approach is often favored for its directness and the ready availability of a wide variety of substituted pyrrolidine starting materials.

A common and straightforward method is the N-alkylation of pyrrolidine or its derivatives with a suitable 4-carbon electrophile bearing a carboxylic acid or ester group. A typical electrophile is an alkyl halide, such as ethyl 4-bromobutanoate. This reaction proceeds via a standard SN2 mechanism.[7]

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is crucial to neutralize the hydrobromic acid byproduct without competing with the pyrrolidine nucleophile.

-

Solvent: A polar aprotic solvent like acetonitrile or DMF is ideal for SN2 reactions as it can solvate the cation of the base while not significantly solvating the nucleophile, thus maximizing its reactivity.

-

Ester Protection: The carboxylic acid is typically protected as an ester to prevent it from acting as a proton source and deactivating the amine nucleophile. The ester can be readily hydrolyzed in a subsequent step.

Reductive amination offers a powerful alternative to direct alkylation, particularly when dealing with more complex substrates.[8][9] This one-pot reaction involves the condensation of pyrrolidine with a γ-keto-ester, such as ethyl levulinate, to form an enamine or iminium ion intermediate, which is then reduced in situ to the desired N-substituted pyrrolidine.[1][2]

Causality Behind Experimental Choices:

-

Reducing Agent: A mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred. It is less reactive towards the ketone starting material than the iminium ion intermediate, minimizing side reactions.

-

pH Control: The reaction is typically carried out under mildly acidic conditions to facilitate the formation of the iminium ion intermediate. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.

Strategy 2: Construction of the Pyrrolidine Ring

This strategy allows for the synthesis of more complex and highly substituted pyrrolidine rings where the butanoic acid moiety is incorporated from the outset.

The [3+2] cycloaddition between an azomethine ylide and a suitable dipolarophile is a powerful method for constructing the pyrrolidine ring with high stereocontrol.[10] For the synthesis of pyrrolidinyl butanoic acid derivatives, the dipolarophile would typically be an alkene bearing a butanoic acid or ester group.

Causality Behind Experimental Choices:

-

Generation of Azomethine Ylide: Azomethine ylides are transient species and are typically generated in situ from the condensation of an α-amino acid with an aldehyde or by the thermal or photochemical ring-opening of aziridines.

-

Stereocontrol: The stereochemistry of the final pyrrolidine is controlled by the geometry of the azomethine ylide and the dipolarophile, as well as the reaction conditions. Chiral catalysts can be employed to achieve high enantioselectivity.[10]

Intramolecular cyclization of a suitably functionalized acyclic precursor is another versatile approach. For example, an amine-containing precursor with a leaving group at the appropriate position on the butanoic acid chain can undergo intramolecular SN2 displacement to form the pyrrolidine ring.

Characterization of Novel Pyrrolidinyl Butanoic Acid Compounds

The unambiguous structural elucidation and purity assessment of newly synthesized compounds are paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the molecular structure.

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals to look for in a 4-(pyrrolidin-1-yl)butanoic acid structure include the multiplets corresponding to the pyrrolidine ring protons, and the characteristic triplets and multiplets of the butanoic acid chain.

-

¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. For example, the carbonyl carbon of the carboxylic acid or ester will appear significantly downfield (around 170-180 ppm).[11][12]

-

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and provides valuable structural information based on the fragmentation pattern. A common fragmentation pathway for N-alkyl pyrrolidines involves the loss of the pyrrolidine ring as a neutral molecule.[10][13]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of specific functional groups. Key vibrational bands for pyrrolidinyl butanoic acid derivatives include the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹) or ester (around 1735-1750 cm⁻¹), the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), and C-N stretching vibrations.[5]

Chromatographic and Purity Analysis

-

High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the components of a mixture. When coupled with a mass spectrometer (LC-MS), it is a powerful tool for identifying the synthesized compound and any impurities.

-

Chiral Chromatography: For chiral pyrrolidinyl butanoic acid derivatives, it is essential to determine the enantiomeric excess (ee). This is typically achieved using chiral HPLC or chiral gas chromatography (GC), which employ a chiral stationary phase to separate the enantiomers.

Data Presentation

Table 1: Representative Spectroscopic Data for 4-(Pyrrolidin-1-yl)butanoic Acid

| Technique | Observed Data | Interpretation |

| ¹H NMR (CDCl₃, δ ppm) | ~10-12 (br s, 1H), ~3.0-3.2 (m, 4H), ~2.8-3.0 (t, 2H), ~2.3-2.5 (t, 2H), ~1.9-2.1 (m, 4H), ~1.8-2.0 (m, 2H) | COOH, N-CH₂ (pyrrolidine), N-CH₂ (chain), CH₂-COOH, C-CH₂-C (pyrrolidine), CH₂-CH₂-COOH |

| ¹³C NMR (CDCl₃, δ ppm) | ~178, ~54, ~52, ~31, ~23, ~22 | C=O (acid), N-CH₂ (pyrrolidine), N-CH₂ (chain), CH₂-COOH, C-CH₂-C (pyrrolidine), CH₂-CH₂-COOH |

| FT-IR (KBr, cm⁻¹) | ~2970 (br), ~1710 (s), ~1460 (m) | O-H (acid), C=O (acid), C-H bend |

| Mass Spec (ESI+) m/z | Found [M+H]⁺: 158.1176 | Confirmation of molecular weight for C₈H₁₅NO₂ |

Note: The chemical shifts provided are approximate and can vary depending on the solvent and substitution pattern.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(Pyrrolidin-1-yl)butanoate via N-Alkylation

This protocol details the synthesis of a model pyrrolidinyl butanoic acid ester through the N-alkylation of pyrrolidine with ethyl 4-bromobutanoate.

dot

Sources

- 1. Reductive amination of ethyl levulinate to pyrrolidones over AuPd nanoparticles at ambient hydrogen pressure - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. d-nb.info [d-nb.info]

- 3. Reviving electrocatalytic reductive amination: a sustainable route from biogenic levulinic acid to 1,5-dimethyl-2-pyrrolidone - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 11. mdpi.com [mdpi.com]

- 12. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis of Chiral Pyrrolidine Building Blocks for Drug Discovery

Introduction: The Pyrrolidine Scaffold - A Privileged Structure in Modern Medicine

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence is not coincidental; the non-planar, sp³-rich nature of the pyrrolidine scaffold allows for a three-dimensional exploration of chemical space that is often crucial for potent and selective interactions with biological targets.[3][4] This structural feature provides a rigid framework for orienting substituents in precise vectors, enhancing binding affinity and optimizing pharmacokinetic properties. Consequently, the pyrrolidine motif is embedded in the core structure of numerous natural products, alkaloids, and a significant number of FDA-approved drugs, including the antiviral agent Daclatasvir, the antihypertensive Captopril, and the antihistamine Clemastine.[1][5]

Given that biological systems are inherently chiral, the stereochemical configuration of these pyrrolidine building blocks is of paramount importance. A change in a single stereocenter can dramatically alter a molecule's therapeutic efficacy or toxicity profile.[3] Therefore, the development of robust, efficient, and highly stereoselective synthetic methodologies to access enantiomerically pure pyrrolidines is a critical endeavor for the pharmaceutical industry.[6][7]

This technical guide provides an in-depth analysis of field-proven strategies for the synthesis of chiral pyrrolidine building blocks. Moving beyond a simple recitation of protocols, we will explore the underlying principles and causalities behind key synthetic choices, empowering researchers to select and adapt these methods for their specific drug discovery campaigns. We will cover the foundational chiral pool approach, delve into the versatility of modern asymmetric catalysis—including organocatalysis, transition-metal catalysis, and biocatalysis—and provide detailed, validated protocols for benchmark transformations.

The Chiral Pool Approach: Leveraging Nature's Starting Materials

The most established and direct strategy for producing chiral pyrrolidines involves the use of naturally occurring, enantiopure starting materials—a method known as chiral pool synthesis. The non-essential amino acids L-proline and L-4-hydroxyproline are the most common and cost-effective precursors, providing a reliable foundation for introducing the pyrrolidine core with a pre-defined stereocenter.[5]

Rationale and Mechanistic Insight

The core principle of this approach is the stoichiometric transfer of chirality. The inherent stereochemistry of the starting material is preserved and elaborated through a sequence of chemical modifications. The choice of L-proline or L-4-hydroxyproline is strategic; their carboxylic acid and secondary amine functionalities offer orthogonal chemical handles for derivatization, while the C4-hydroxyl group in hydroxyproline provides an additional site for stereospecific functionalization.

A common first step is the reduction of the carboxylic acid to a primary alcohol, yielding prolinol or its derivatives. This transformation is typically achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄).[5] The resulting chiral amino alcohol is a versatile intermediate for the synthesis of a wide array of medicinal agents.

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.unipa.it [iris.unipa.it]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the N-Alkylation of 2-Bromobutanoic Acid with Pyrrolidine: Mechanism, Stereochemistry, and Protocol

Abstract: This guide provides a comprehensive technical analysis of the N-alkylation of 2-bromobutanoic acid with pyrrolidine, a reaction of significant interest in the synthesis of chiral α-amino acid derivatives for pharmaceutical development. We delve into the core reaction mechanism, identifying it as a classic bimolecular nucleophilic substitution (S(_N)2) pathway. Key focal points include a detailed examination of the reaction's stereospecificity, leading to a predictable inversion of configuration at the chiral center, and the critical role of stoichiometry dictated by the dual functionality of pyrrolidine as both a nucleophile and a base. This document serves as a practical resource for researchers and process chemists, offering field-proven insights into experimental design, parameter optimization, and potential side reactions, grounded in authoritative chemical principles.

Introduction and Significance

The synthesis of non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry and drug development. These molecules serve as crucial chiral building blocks for creating novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. The reaction between 2-bromobutanoic acid and pyrrolidine yields 2-(pyrrolidin-1-yl)butanoic acid[1], a structure that embodies this principle.

This specific transformation is representative of a broader class of reactions used to create precursors for complex pharmaceuticals. For instance, the structural motif of an N-substituted butanoic acid is central to the synthesis of important drugs, including the antiepileptic agent Levetiracetam, which utilizes a related intermediate, (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid.[2] Understanding the mechanistic nuances of this seemingly straightforward alkylation is therefore paramount for achieving high yield, purity, and, most importantly, stereochemical control.

This guide moves beyond a simple recitation of steps to explain the causality behind the protocol, providing an authoritative framework for scientists to approach this and similar synthetic challenges.

The Core Mechanism: A Detailed Analysis

The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[3][4] This classification is not merely academic; it dictates every critical parameter of the reaction, from stereochemistry to kinetics and solvent choice.

The Nucleophile and Electrophile

-

The Nucleophile: Pyrrolidine, a secondary amine, serves as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon center. Secondary amines are generally potent nucleophiles, with their reactivity often enhanced by the electron-donating nature of the alkyl groups compared to primary amines or ammonia.[5]

-

The Electrophile: 2-Bromobutanoic acid acts as the electrophile. The carbon atom bonded to the bromine (the α-carbon) is electron-deficient due to the electronegativity of the halogen, making it susceptible to nucleophilic attack. α-Bromo carboxylic acids are particularly effective electrophiles in S(_N)2 reactions, as the adjacent carbonyl group can help stabilize the transition state, accelerating the reaction rate.[6]

The S(_N)2 Concerted Pathway

The S(_N)2 mechanism is a single, concerted step where bond-forming and bond-breaking occur simultaneously.[7]

-

Backside Attack: The pyrrolidine nitrogen atom attacks the α-carbon from the side directly opposite the bromine atom (180° away from the leaving group).[8][9] This trajectory is necessary for the nucleophile's Highest Occupied Molecular Orbital (HOMO) to effectively overlap with the electrophile's Lowest Unoccupied Molecular Orbital (LUMO), which is the antibonding σ* orbital of the C-Br bond.[8]

-

Pentacoordinate Transition State: As the C-N bond forms and the C-Br bond breaks, the reaction passes through a high-energy, unstable transition state where the α-carbon is transiently bonded to five groups: the incoming pyrrolidine, the outgoing bromide, and the three other substituents (hydrogen, ethyl group, and carboxyl group).[7][9]

-

Displacement: The bromide ion is expelled as the leaving group, and the C-N bond is fully formed.

Stereochemical Implications: The Walden Inversion

Given that the α-carbon of 2-bromobutanoic acid is a chiral center, the stereochemical outcome of the reaction is of critical importance. The backside attack mandated by the S(_N)2 mechanism results in a complete inversion of stereochemical configuration , a phenomenon known as a Walden inversion.[7]

This is a predictable and stereospecific outcome:

-

If the starting material is (R)-2-bromobutanoic acid , the product will be (S)-2-(pyrrolidin-1-yl)butanoic acid .[10]

-

If the starting material is (S)-2-bromobutanoic acid , the product will be (R)-2-(pyrrolidin-1-yl)butanoic acid .

This stereospecificity is a hallmark of the S(_N)2 pathway and is essential for the synthesis of enantiomerically pure compounds.

The Critical Role of Stoichiometry: An Acid-Base Complication

A common pitfall in amine alkylations is overlooking the basicity of the nucleophile. In this reaction, pyrrolidine must perform two distinct chemical roles, which directly impacts the required stoichiometry.

-

Role 1: Nucleophile: One equivalent of pyrrolidine is required to attack the electrophile and form the C-N bond.

-

Role 2: Base: The reaction generates hydrobromic acid (HBr) as a byproduct. Pyrrolidine is a base and will readily react with this strong acid. Furthermore, the initially formed product is an ammonium bromide salt, which must be deprotonated to yield the final neutral amino acid.[3]

Therefore, a minimum of two equivalents of pyrrolidine is theoretically required for the reaction to proceed to completion. In practice, using a slight to moderate excess (e.g., 2.2 to 3.0 equivalents) is advisable to ensure all the electrophile is consumed and to maintain a sufficiently basic environment to drive the reaction forward.[11]

Potential Side Reactions

While the S(_N)2 pathway is dominant, researchers must be aware of potential competing reactions:

-

β-Elimination (E2): This pathway involves the abstraction of a proton from the β-carbon and the elimination of the bromide to form an alkene (in this case, but-2-enoic acid). While possible, it is generally a minor pathway when using a strong, unhindered nucleophile like pyrrolidine with a secondary alkyl halide.[5][12]

-

Overalkylation: A notorious issue in amine synthesis is that the product amine can be more nucleophilic than the starting amine, leading to further alkylation.[11][13] In this specific case, the product is a tertiary amine, which could theoretically react with another molecule of 2-bromobutanoic acid. However, the product exists as a zwitterion under neutral conditions, which significantly reduces the nucleophilicity of the nitrogen atom, making this side reaction less probable than in simpler amine alkylations.

Recommended Experimental Protocol

This protocol is a self-validating system designed for high conversion and purity. Monitoring reaction progress is essential for reproducibility.